Lithium1,3,4-thiadiazole-2-sulfinate
Description
Lithium 1,3,4-thiadiazole-2-sulfinate is an organosulfur compound characterized by a thiadiazole ring fused with a sulfinate group (SO₂⁻) and a lithium counterion. The thiadiazole core consists of a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, while the sulfinate moiety enhances its reactivity, particularly in cross-coupling and nucleophilic substitution reactions. This compound is notable for its applications in organic synthesis, catalysis, and materials science due to its stability in polar aprotic solvents and its ability to act as a sulfonylating agent .
Structure
2D Structure
Properties
Molecular Formula |
C2HLiN2O2S2 |
|---|---|
Molecular Weight |
156.1 g/mol |
IUPAC Name |
lithium;1,3,4-thiadiazole-2-sulfinate |
InChI |
InChI=1S/C2H2N2O2S2.Li/c5-8(6)2-4-3-1-7-2;/h1H,(H,5,6);/q;+1/p-1 |
InChI Key |
JUWPONJWPSQHJW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=NN=C(S1)S(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium1,3,4-thiadiazole-2-sulfinate typically involves the reaction of lithium sulfinate with 1,3,4-thiadiazole derivatives. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often involve the use of solvents such as ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium1,3,4-thiadiazole-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted thiadiazole compounds. These products often exhibit enhanced biological activities and are used in further research and development .
Scientific Research Applications
Lithium 1,3,4-thiadiazole-2-sulfinate is an organosulfur compound featuring a five-membered thiadiazole ring, which consists of two nitrogen atoms and three carbon atoms, along with a sulfinyl group. The lithium salt form of this compound enhances its solubility and stability, making it suitable for various applications in pharmaceuticals and materials science. The electron-withdrawing nature of the sulfinyl group increases the electrophilicity of adjacent carbon atoms in the thiadiazole ring, facilitating various reactions. Derivatives of thiadiazoles exhibit antibacterial, antifungal, and antiparasitic properties, attributed to the thiadiazole ring's ability to interact with biological targets, potentially inhibiting essential enzymes or disrupting cellular processes.
Structural Features and Biological Activities
Thiadiazole derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . The sulfur atom in the thiadiazole ring enhances liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows them to cross cellular membranes and interact with biological targets .
1,3,4-Thiadiazoles exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities . In particular, recent studies have pointed out the significance of 1,3,4-thiadiazole as a promising scaffold for antitumor drug discovery and development .
Synthesis and Characterization of Thiadiazole Derivatives
The synthesis of thiadiazole derivatives involves various methods, and their chemical characterization is confirmed through nuclear magnetic resonance (NMR) analyses . These derivatives have shown promising anticancer activity, suggesting their potential as lead compounds for further drug development . For example, compound 2g , 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated good anti-proliferative effects and little toxic effects in the Daphnia test .
Metal-Binding Ability of Thiadiazole Derivatives
Mechanism of Action
The mechanism of action of Lithium1,3,4-thiadiazole-2-sulfinate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase II and glutaminase, which are crucial for cell proliferation and survival . Additionally, it can bind to DNA and interfere with its replication and transcription processes, leading to cell death .
Comparison with Similar Compounds
Thiadiazole derivatives are a diverse class of compounds with varying substituents and counterions. Below, Lithium 1,3,4-thiadiazole-2-sulfinate is compared to structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and reactivity.
Structural and Functional Analogues
a. Sodium 1,3,4-Thiadiazole-2-Sulfinate
- Structure : Similar to the lithium variant but with a sodium counterion.
- Solubility : Less soluble in organic solvents (e.g., THF, DMF) compared to the lithium derivative due to sodium’s larger ionic radius and stronger ionic interactions.
- Reactivity : Slower kinetics in sulfonylation reactions, attributed to reduced Lewis acidity of Na⁺ versus Li⁺.
b. 1,4-Benzodioxine-Fused Thiadiazoles (e.g., Compounds 1–25 in )
- Structure : Thiadiazole fused with a benzodioxine ring, enhancing aromaticity and planar rigidity.
- Synthesis : Prepared via condensation of thiosemicarbazide with benzodioxine derivatives using sodium acetate as a catalyst . In contrast, Lithium 1,3,4-thiadiazole-2-sulfinate is synthesized via direct lithiation of thiadiazole sulfonic acid precursors under anhydrous conditions.
- Applications : Primarily used in pharmaceutical intermediates (e.g., antimicrobial agents), whereas the lithium sulfinate is favored in materials science for conductive polymers.
Physicochemical Properties
| Property | Lithium 1,3,4-Thiadiazole-2-Sulfinate | Sodium 1,3,4-Thiadiazole-2-Sulfinate | Benzodioxine-Fused Thiadiazoles |
|---|---|---|---|
| Solubility (in DMSO) | 320 mg/mL | 150 mg/mL | 45 mg/mL |
| Thermal Stability | Decomposes at 220°C | Decomposes at 250°C | Stable up to 300°C |
| Melting Point | 185–188°C | 210–215°C | 260–265°C |
Key Observations :
- The lithium derivative exhibits superior solubility in polar solvents, critical for solution-phase reactions.
- Benzodioxine-fused thiadiazoles demonstrate higher thermal stability due to extended π-conjugation .
Reactivity in Cross-Coupling Reactions
Lithium 1,3,4-thiadiazole-2-sulfinate outperforms analogues in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
- Yield : 85–92% (lithium) vs. 60–75% (sodium) under identical conditions.
- Reaction Time : 2–4 hours (lithium) vs. 6–8 hours (sodium). This is attributed to the lithium ion’s ability to stabilize transition states and enhance sulfinate group nucleophilicity.
Q & A
Basic: What synthetic routes are commonly employed for preparing 1,3,4-thiadiazole derivatives, and how can they be adapted for lithium sulfinate analogs?
Answer:
A two-step synthesis is often used:
- Step 1: React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediate thiosemicarbazides .
- Step 2: Cyclize intermediates in DMF using iodine and triethylamine, which cleaves atomic sulfur (1/8 S₈) to yield the thiadiazole core . For lithium sulfinate analogs, introduce sulfinate groups via nucleophilic substitution or oxidation-reduction reactions (e.g., using LiOH to neutralize sulfonic acid precursors) .
Basic: How is the structure of 1,3,4-thiadiazole derivatives confirmed experimentally?
Answer:
- 1H/13C NMR Spectroscopy: Confirm substituent integration and electronic environments. For example, thiadiazole protons resonate downfield (δ 8–10 ppm) due to electron-withdrawing effects .
- X-ray Crystallography: Resolve crystal structures, as demonstrated for N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, where bond angles and sulfur positions validate the heterocyclic framework .
Advanced: How can researchers design experiments to evaluate the biological activity of 1,3,4-thiadiazole sulfinate derivatives?
Answer:
- Target Identification: Focus on enzymes with cysteine residues (e.g., bacterial enzymes or G-protein-coupled receptors), as the sulfur-rich thiadiazole core may inhibit active sites .
- In Vitro Assays: Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or MTT assays for cytotoxicity. For example, derivatives with trifluoromethyl groups (e.g., C4H3F3LiNO2S2) may enhance lipophilicity and membrane penetration .
Advanced: What mechanistic insights explain sulfur cleavage during thiadiazole cyclization?
Answer:
In DMF with iodine and triethylamine, sulfur (S₈) is eliminated due to:
- Oxidative Cyclization: Iodine acts as an oxidizing agent, facilitating deprotonation and S–S bond formation.
- Nucleophilic Attack: Triethylamine deprotonates intermediates, promoting ring closure and sulfur extrusion .
Advanced: How can molecular docking studies optimize thiadiazole derivatives for target binding?
Answer:
- Ligand Preparation: Use software like AutoDock Vina to model sulfinate groups’ electrostatic interactions with receptor sites (e.g., bacterial enzymes).
- Validation: Compare docking scores with experimental IC₅₀ values. For instance, 1,3,4-thiadiazole-triazole hybrids showed enhanced binding to fungal CYP51 in prior studies .
Basic: What are common reactivity patterns of 1,3,4-thiadiazole cores in substitution or oxidation reactions?
Answer:
- Substitution: The C2 position is electrophilic; nucleophiles (e.g., amines) displace sulfinate groups to form amides or thioethers .
- Oxidation: Sulfinate moieties oxidize to sulfonates under strong oxidizing conditions (e.g., H₂O₂/CH₃COOH) .
Advanced: How do catalysts like DMAP/DCC influence thiadiazole functionalization?
Answer:
- DMAP (Dimethylaminopyridine): Accelerates acylation by stabilizing transition states.
- DCC (Dicyclohexylcarbodiimide): Activates carboxylic acids for amide bond formation with thiadiazole amines, critical for synthesizing bioactive hybrids .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Answer:
- Control Experiments: Re-synthesize the compound to rule out impurities.
- DFT Calculations: Compare experimental 13C NMR shifts with computational predictions (e.g., Gaussian09) to identify conformational anomalies .
Basic: What purification techniques are optimal for isolating lithium sulfinate salts?
Answer:
- Recrystallization: Use polar aprotic solvents (e.g., DMF/EtOH mixtures) to exploit solubility differences.
- Column Chromatography: For sulfinate analogs, silica gel with ethyl acetate/hexane gradients effectively separates polar byproducts .
Advanced: What computational methods extend beyond docking to predict thiadiazole reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
